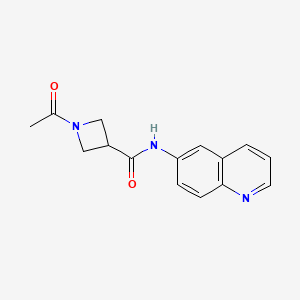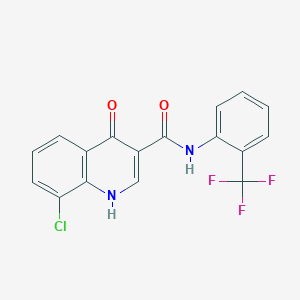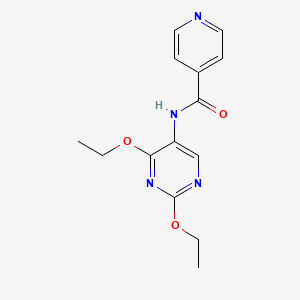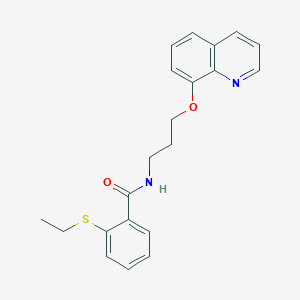
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its derivatives typically involves the introduction of fluoro and other substituents onto the quinoline nucleus. A common starting point is 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, from which various 7-substituted derivatives are prepared through reactions with acyclic and heterocyclic substituents linked via oxygen, nitrogen, or sulfur (Ziegler et al., 1989).
Molecular Structure Analysis
The molecular structure of quinolone derivatives is critical in determining their antibacterial efficacy. For instance, the synthesis and structural analysis of flumequine, a related antibacterial agent, provided insights into the importance of the fluoro substitution and the quinolone carboxylic acid moiety for antibacterial activity. The optically active form of flumequine was synthesized, and its absolute configuration was established through X-ray structures, illustrating the significance of stereochemistry in these compounds (Bálint et al., 1999).
Chemical Reactions and Properties
Quinolones undergo a variety of chemical reactions, including substitutions, cyclizations, and interactions with different reagents, to yield a diverse array of derivatives with potential antibacterial properties. For example, interaction of 3-mercaptopropionic acid with certain quinolone carboxylic acids in the presence of triethylamine can lead to novel heterocyclic compounds through a series of reductions and lactamizations (Al-huniti et al., 2007).
Physical Properties Analysis
The physical properties of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the quinolone nucleus. The crystal and molecular structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, for instance, have been elucidated through X-ray structural analysis, offering insights into the conformational preferences of these molecules and their potential interactions with bacterial targets (Rudenko et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, are crucial for their antibacterial activity. Studies have shown that the introduction of various substituents at specific positions on the quinolone core can significantly influence these compounds' ability to inhibit bacterial DNA gyrase, a key enzyme in bacterial DNA replication (Senthilkumar et al., 2008).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of optically active forms of fluoroquinolones, such as flumequine, from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been accomplished. The configurations of these compounds were established using X-ray structures, and enantiomeric excesses determined by 1H NMR analysis (Bálint et al., 1999).
Antibacterial Activity
- Several substituted 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, including derivatives of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, have shown potent antibacterial activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990).
Antimycobacterial Activities
- Novel fluoroquinolones, synthesized from similar compounds, have demonstrated significant in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis. These studies highlight their potential in treating tuberculosis and multi-drug resistant strains (Senthilkumar et al., 2009).
Photochemical Properties
- The photochemical behavior of quinolone derivatives, such as ciprofloxacin, which share structural similarities with 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, has been studied, revealing interesting aspects like low-efficiency substitution and decarboxylation under various conditions (Mella et al., 2001).
Antitumor Activity
- Certain quinolone derivatives, obtained from similar compounds, have shown promising antitumor activity against human tumor cell lines, particularly breast carcinoma cell lines. This indicates their potential application in cancer treatment (El-Abadelah et al., 2007).
Mécanisme D'action
Target of Action
The primary target of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) . PYCR1 is one of the most consistently upregulated enzymes across multiple cancer types and is central to the metabolic rewiring of cancer cells .
Mode of Action
It is known that it interacts with its target, pycr1, and inhibits its function . This inhibition disrupts the normal metabolic processes of the cancer cells, leading to their death or growth arrest .
Biochemical Pathways
The compound affects the proline biosynthetic pathway by inhibiting the function of PYCR1 . This disruption can lead to a decrease in the production of proline, an amino acid that is crucial for protein synthesis and cell growth .
Pharmacokinetics
It is known that the compound is used for proteomics research , suggesting that it may have good bioavailability and can be effectively absorbed and distributed within the body.
Result of Action
The inhibition of PYCR1 by 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid leads to a disruption in the metabolic processes of cancer cells . This can result in the death or growth arrest of these cells, thereby inhibiting the progression of the cancer .
Action Environment
The efficacy and stability of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to interact with its target . Additionally, the presence of other compounds or drugs can potentially affect the compound’s bioavailability and efficacy.
Orientations Futures
Propriétés
IUPAC Name |
7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-3,7H,4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOGWVAXXVNUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)F)NC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2487810.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2487813.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2487819.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487820.png)
![6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487823.png)
![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)